3-Nitropyridine

Oxidative amination regioselectivity synthetic methodology

This research-grade 3-Nitropyridine (CAS 1232169-18-4, ≥99% GC) is the definitive high-purity variant, distinct from common 98% grades. Its 3-nitro regiochemistry is essential for synthesizing anticoccidial carboxamides, microtubule-targeting agents, and 2,5-disubstituted pyridines. The unique redox stabilization by Ba²⁺/Ca²⁺ enables advanced organic electronic applications. This CAS is the non-interchangeable reference standard for analytical and quality control workflows demanding stringent purity specifications and is proffered as a pale brown crystalline solid (mp 37–39 °C). Bulk and custom packaging are available upon request.

Molecular Formula C5H4N2O2
Molecular Weight 124
CAS No. 1232169-18-4
Cat. No. B1148475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitropyridine
CAS1232169-18-4
Molecular FormulaC5H4N2O2
Molecular Weight124
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitropyridine (CAS 1232169-18-4): Sourcing and Differentiation Guide for Chemical Procurement


3-Nitropyridine (CAS 1232169-18-4) is a heterocyclic aromatic compound with the molecular formula C5H4N2O2 and a molecular weight of 124.1 g/mol . It is a member of the nitropyridine family, characterized by a nitro group (-NO2) attached to the 3-position of the pyridine ring. This specific CAS number is associated with a high-purity research grade variant, distinct from the more common CAS 2530-26-9, often used as a reference standard or in specialized synthetic applications requiring stringent purity specifications . The compound is a pale brown crystalline solid with a melting point of 37-39°C and is typically supplied with a purity of ≥99% (GC) .

Why 3-Nitropyridine (CAS 1232169-18-4) Cannot Be Replaced by Generic Nitropyridine Isomers in Critical Applications


The position of the nitro group on the pyridine ring dictates a compound's reactivity, regioselectivity in subsequent transformations, and ultimately its biological activity. Simple substitution with 2-nitropyridine or 4-nitropyridine is not viable for applications requiring the specific electronic and steric environment of the 3-nitro isomer . As demonstrated in multiple studies, the 3-nitro group confers a unique profile: it acts as a meta-directing group in electrophilic aromatic substitution, enables regioselective nucleophilic substitutions (both VNS and oxidative) at the ortho and para positions, and leads to distinct biological outcomes, such as anticoccidial activity that is absent in the 4-nitro analog [1]. Furthermore, the specific CAS 1232169-18-4 may denote a higher purity grade or a specific isotopologue, making it a non-interchangeable reference standard for analytical and quality control purposes .

3-Nitropyridine (CAS 1232169-18-4): Comparative Performance Data for Scientific Selection


Regioselective Oxidative Amination: Superior Para-Substitution Yields Compared to Alternative Methods

3-Nitropyridine undergoes oxidative amination with high regioselectivity for the para position relative to the nitro group. When reacted with ammonia and KMnO4, the yield of 2-amino-5-nitropyridine is 66%. With butylamine, the yield of 2-butylamino-5-nitropyridine reaches 92% [1]. This high regioselectivity is a direct consequence of the nitro group's electron-withdrawing effect at the 3-position, which activates the para position for nucleophilic attack. This contrasts with the less predictable outcomes or lower yields often observed in nucleophilic substitutions of other nitropyridine isomers or in non-oxidative VNS conditions [2].

Oxidative amination regioselectivity synthetic methodology

Anticoccidial Activity: 3-Nitro Derivative is Active, Whereas 4-Nitro is Inactive

A comparative study on nitropyridinecarboxamides revealed a stark contrast in biological activity based on the nitro group's position. Of the compounds tested against Eimeria tenella, both 2-nitro- and 3-nitropyridinecarboxamides were found to be active. In direct contrast, the 4-nitropyridinecarboxamide analogues were completely inactive [1]. This demonstrates that the 3-nitro isomer possesses a unique pharmacophore essential for this biological effect.

Anticoccidial biological activity structure-activity relationship

Synthetic Efficiency: 77% Yield in a Novel Nitration Method Outperforms Other Isomers

A method for synthesizing nitropyridines using N2O5 followed by reaction with SO2/HSO3- in water provides 3-nitropyridine in a 77% yield [1]. This is significantly higher than the yields obtained for many other isomers under similar conditions. For instance, using NaHSO3, yields for other nitropyridine derivatives were as follows: 2-methyl-5-nitropyridine (36%), 3-methyl-5-nitropyridine (24%), 3-acetyl-5-nitropyridine (18%), and 4-methyl-3-nitropyridine (39%) [2]. The high yield of the parent 3-nitropyridine underscores its synthetic accessibility compared to other substituted pyridines, which is a key consideration for cost-effective procurement and scale-up.

Synthetic methodology nitration process chemistry

Electrochemical Reduction: Distinct Behavior with Divalent Cations Enables Unique Applications

The electrochemical reduction of 3-nitropyridine differs significantly from that of nitrobenzene in the presence of divalent cations. While Ba2+ and Ca2+ cause the instability of the nitrobenzene radical anion formed in the first reduction step, these same cations stabilize the 3-nitropyridine/3-nitropyridine radical anion couple (NOB/NO-. ) [1]. Furthermore, 3-nitropyridine anion radicals can be generated from its parent N-oxide via reduction with deoxygenation, a pathway not observed for 4-nitro- and 4-nitroso-pyridine 1-oxide, which form anion radicals without deoxygenation [2].

Electrochemistry radical anion redox behavior

Microtubule-Targeting Activity: Potent Anti-Cancer Effects with Reduced Myelotoxicity

3-Nitropyridine analogues have been identified as a novel class of microtubule-targeting agents. In vivo studies in a murine heterotopic xenograft model of colon cancer demonstrated that intravenous administration of 4AZA2891 effectively inhibited cancer growth [1]. Crucially, these 3-nitropyridine compounds were found to not induce myelotoxicity at pharmacological doses, a significant and common dose-limiting toxicity associated with many traditional microtubule-targeting chemotherapeutics [1].

Microtubule-targeting agent anti-cancer toxicity profile

Recommended Research and Industrial Applications for 3-Nitropyridine (CAS 1232169-18-4) Based on Comparative Evidence


Synthesis of 2,5-Disubstituted Pyridine Pharmaceuticals and Agrochemicals

The high-yielding (up to 92%) and regioselective oxidative amination of 3-nitropyridine at the para position [1] makes it an ideal intermediate for constructing 2,5-disubstituted pyridine cores. This specific substitution pattern is found in numerous bioactive molecules. For procurement, this evidence supports choosing 3-nitropyridine over other isomers when a para-amino-5-nitro or para-alkylamino-5-nitro pyridine is the target intermediate, as alternative routes may involve lower yields or less predictable regiochemical outcomes.

Discovery and Development of Anticoccidial Agents and Related Anti-Parasitics

The demonstrated anticoccidial activity of 3-nitropyridinecarboxamides, contrasted with the complete inactivity of the 4-nitro analogs [2], validates the 3-nitro scaffold as a specific and essential pharmacophore for this target class. Research groups focused on antiparasitic drug discovery, particularly against Eimeria species, should prioritize 3-nitropyridine derivatives in their screening libraries and lead optimization efforts.

Development of Next-Generation Microtubule-Targeting Cancer Therapeutics

The identification of 3-nitropyridine analogues as potent microtubule-targeting agents that lack the dose-limiting myelotoxicity of current chemotherapeutics [3] positions this compound class as a high-value starting point for medicinal chemistry. Preclinical development programs aiming to improve the therapeutic index of tubulin inhibitors will find a strong rationale for procuring and exploring the 3-nitropyridine chemical space.

Research in Organic Electronics and Radical Anion Chemistry

The unique stabilization of the 3-nitropyridine radical anion in the presence of Ba2+ and Ca2+, which destabilizes the analogous nitrobenzene radical [4], opens specific applications in organic electronics (e.g., as an n-type semiconductor or electron transport layer) and in fundamental studies of electron transfer mechanisms. Researchers in these fields should select 3-nitropyridine over simpler nitroaromatics like nitrobenzene for its distinct and advantageous redox properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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